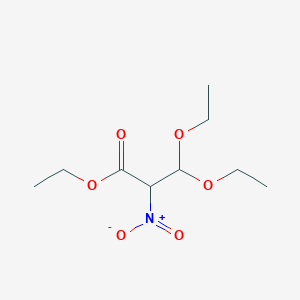

Ethyl 3,3-diethoxy-2-nitropropanoate

Description

Ethyl 3,3-diethoxy-2-nitropropanoate (C₉H₁₇NO₆) is a nitro-substituted ester characterized by a central nitro group (-NO₂) flanked by two ethoxy (-OCH₂CH₃) groups and an ethyl ester moiety. Synthesized via a reaction involving titanium(IV) chloride and triethyl orthoformate under controlled conditions , it is a yellow oil with a molecular weight of 235.11 g/mol. Key spectral data include:

- ¹H NMR (CDCl₃): δ 5.24 (d, J=8.0 Hz), 5.17 (d, J=8.0 Hz) for geminal protons adjacent to the nitro group, and δ 1.19–1.30 ppm for ethoxy methyl groups.

- ¹³C NMR: δ 161.77 (ester carbonyl), 100.08 (Cβ), and 88.52 (Cα) for the nitro-bearing carbon centers .

This compound is utilized in biochemical research, particularly in synthesizing phosphotyrosine-mimetic fragments for site-directed identification studies .

Properties

Molecular Formula |

C9H17NO6 |

|---|---|

Molecular Weight |

235.23 g/mol |

IUPAC Name |

ethyl 3,3-diethoxy-2-nitropropanoate |

InChI |

InChI=1S/C9H17NO6/c1-4-14-8(11)7(10(12)13)9(15-5-2)16-6-3/h7,9H,4-6H2,1-3H3 |

InChI Key |

TVIGDTGNGQHJJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(C(=O)OCC)[N+](=O)[O-])OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-Diethoxyphosphoryloxy-3,3,3-Trifluoropropanoate (C₉H₁₆F₃O₆P)

- Molecular Weight : 308.19 g/mol .

- Functional Groups : Diethoxy phosphoryloxy (-OP(O)(OCH₂CH₃)₂), trifluoromethyl (-CF₃), and ethyl ester.

- Key Differences: The phosphoryloxy group increases polarity and hydrogen-bonding capacity (9 hydrogen bond acceptors vs. 6 in Ethyl 3,3-diethoxy-2-nitropropanoate) . Trifluoromethyl substituents enhance lipophilicity (XLogP3 = 1.7) and metabolic stability compared to the nitro group .

- Applications: Likely used in organofluorine chemistry or as a phosphonate prodrug due to its structural features.

Ethyl 3-Hydroxy-2,2-Dimethylpropanoate (C₇H₁₂O₃)

- Molecular Weight : ~144.17 g/mol (estimated from formula).

- Functional Groups : Hydroxy (-OH), dimethyl (-CH(CH₃)₂), and ethyl ester.

- Key Differences: The hydroxy group increases hydrophilicity, contrasting with the hydrophobic nitro group in this compound. Dimethyl substituents sterically hinder reactivity at the β-carbon .

- Applications: Potential use in fragrances or plasticizers due to ester functionality and low volatility.

Ethyl 2-((4-(3-Nitrophenyl)-2-Oxo-2H-Chromen-7-Yl)Oxy)Propanoate

- Molecular Formula: C₂₁H₁₇NO₇ (estimated).

- Functional Groups: Nitrophenyl, chromene (benzopyranone), and ethyl ester.

- Key Differences: The chromene ring system confers aromaticity and UV absorption properties, unlike the aliphatic backbone of this compound. Extended conjugation may enhance photostability but reduce solubility .

- Applications : Likely explored in dye chemistry or as a fluorescent probe due to its chromophore.

1-(2-Amino-6-Nitrophenyl)Ethanone (C₈H₈N₂O₃)

- Molecular Weight : 180.16 g/mol .

- Functional Groups: Amino (-NH₂), nitro (-NO₂), and ketone (-COCH₃).

- Key Differences: The amino group introduces basicity, enabling participation in acid-base reactions, unlike the neutral ester in this compound. Aromatic nitro compounds are often precursors in explosive or pharmaceutical synthesis .

- Hazards: Limited toxicological data; precautionary measures include avoiding inhalation and skin contact .

Comparative Data Table

Structural and Reactivity Insights

- Nitro Group Impact: this compound exhibits electrophilic character at the nitro-bearing carbon, enabling nucleophilic substitutions. In contrast, the amino group in 1-(2-amino-6-nitrophenyl)ethanone allows for diazotization or coupling reactions .

- Ester Stability: The diethoxy groups in this compound stabilize the β-nitroester structure, whereas the hydroxy group in Ethyl 3-hydroxy-2,2-dimethylpropanoate may lead to ester hydrolysis under acidic/basic conditions .

- Synthetic Complexity: this compound requires low-temperature, anhydrous conditions for synthesis , whereas simpler esters (e.g., Ethyl 3-hydroxy-2,2-dimethylpropanoate) may be synthesized via milder esterification routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.